Penicillenone

Description

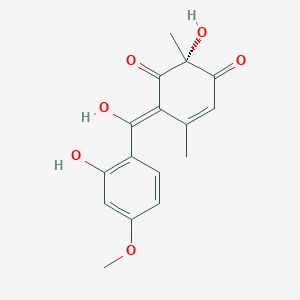

Structure

3D Structure

Properties

Molecular Formula |

C16H16O6 |

|---|---|

Molecular Weight |

304.29 g/mol |

IUPAC Name |

(2R,6Z)-2-hydroxy-6-[hydroxy-(2-hydroxy-4-methoxyphenyl)methylidene]-2,5-dimethylcyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C16H16O6/c1-8-6-12(18)16(2,21)15(20)13(8)14(19)10-5-4-9(22-3)7-11(10)17/h4-7,17,19,21H,1-3H3/b14-13-/t16-/m1/s1 |

InChI Key |

XHDBNNITLMCRAU-OMACXJQVSA-N |

Isomeric SMILES |

CC\1=CC(=O)[C@@](C(=O)/C1=C(/C2=C(C=C(C=C2)OC)O)\O)(C)O |

Canonical SMILES |

CC1=CC(=O)C(C(=O)C1=C(C2=C(C=C(C=C2)OC)O)O)(C)O |

Synonyms |

penicillenone |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Penicillenone

Isolation Methodologies from Fungal Sources

The origin of penicillenone is traced back to endophytic fungi, which are microorganisms that live within the tissues of plants without causing any apparent disease.

This compound has been successfully isolated from the endophytic fungus Penicillium sp., specifically the strain designated as JP-1. capes.gov.brresearchgate.netnih.gov Endophytic fungi are typically isolated by first collecting a sample of the host plant. The plant material undergoes a rigorous surface sterilization process to eliminate any epiphytic microbes. smith.edu Following sterilization, small pieces of the inner plant tissue are placed on a nutrient medium, such as malt (B15192052) agar, and incubated to allow the endophytic fungi to grow out from the tissue. researchgate.net Pure fungal strains are then obtained through repeated subculturing of the hyphal tips. researchgate.net In the case of Penicillium sp. JP-1, this isolation from its host was the critical first step before it could be cultivated in fermentation cultures to produce secondary metabolites like this compound. capes.gov.brnih.gov Other endophytic Penicillium strains, such as GQ-7, have also been isolated from the same host plant, yielding other novel compounds. nih.gov

The specific host plant for the this compound-producing fungus Penicillium sp. JP-1 is the mangrove species Aegiceras corniculatum. capes.gov.brresearchgate.netnih.govpaspk.org Mangrove ecosystems are known for their unique and challenging environmental conditions, which can drive the evolution of novel biochemical pathways in their associated microorganisms. paspk.org The symbiotic relationship between the endophytic fungus and its host plant is a key area of research, as the endophyte may produce bioactive compounds that help protect the host from pathogens or other environmental stressors. nih.govpaspk.org The discovery of this compound from an endophyte of Aegiceras corniculatum highlights the importance of mangrove flora as a promising reservoir for novel natural products. capes.gov.brpaspk.orgresearchgate.net

Endophytic Fungal Strain Isolation (e.g., Penicillium species)

Chromatographic Purification Techniques for this compound

Following the fermentation of the Penicillium sp. fungus, the resulting culture broth and mycelia are extracted with an organic solvent, such as ethyl acetate (B1210297), to create a crude extract containing a mixture of secondary metabolites. The isolation of pure this compound from this complex mixture necessitates the use of various chromatographic techniques.

While the specific, detailed purification protocol for this compound is not extensively documented in available literature, a standard approach for fungal polyketides involves a series of chromatographic steps. This typically begins with column chromatography over a stationary phase like silica (B1680970) gel, using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) to separate the compounds based on their polarity. Fractions are collected and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the target compound.

Further purification is often required and is achieved using methods that offer higher resolution. These can include size-exclusion chromatography (e.g., using Sephadex LH-20) to separate compounds by size, and a final polishing step using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column (like C18), to yield the pure compound. nih.gov

Advanced Spectroscopic Methods for Structure Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic techniques. The elucidation relies on piecing together data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). capes.gov.brnih.gov

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For a novel compound like this compound, a suite of NMR experiments is performed.

1D NMR: One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and how they are connected to adjacent protons through spin-spin coupling. The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule.

2D NMR: Two-dimensional NMR experiments are crucial for establishing the final connectivity of the atoms. Techniques such as COSY (Correlation Spectroscopy) identify protons that are coupled to each other, helping to piece together spin systems. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons (typically over two to three bonds). This data allows for the unambiguous assembly of the molecular skeleton. capes.gov.br The structure of this compound was determined primarily through the analysis of these 2D NMR spectroscopic data. nih.gov

Table 1: Spectroscopic Data for this compound (Note: Specific chemical shift values and mass spectrometry data for this compound were not available in the cited literature. The table below indicates the methods used for its structural analysis.)

| Analysis Type | Methodology | Observed Data |

| NMR Spectroscopy | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC | Data not available in provided search results |

| Mass Spectrometry | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Data not available in provided search results |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRESIMS) was likely used. researchgate.net This technique measures the mass-to-charge ratio of the ionized molecule with extremely high accuracy, which allows for the calculation of a unique elemental formula (e.g., CₓHᵧNₐOₑ). This information is essential and complements the NMR data by confirming the total number of atoms of each element present in the molecule, validating the structure proposed from the NMR analysis.

Other Spectroscopic Techniques for Structural Characterization

Infrared (IR) spectroscopy is instrumental in identifying the types of chemical bonds present in a molecule by measuring their vibrations. researchgate.net In the case of this compound, IR analysis would reveal characteristic absorption bands corresponding to its various functional groups. For instance, the presence of carbonyl (C=O) groups, hydroxyl (O-H) groups, and carbon-carbon double bonds (C=C) would each produce distinct signals in the IR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. uib.no The presence of conjugated systems, where multiple double bonds are connected, leads to the absorption of light in the UV-Vis range. The specific wavelengths of maximum absorption (λmax) can help to characterize the extent and nature of the conjugated π-electron system within this compound.

The collective data from these spectroscopic techniques, in conjunction with NMR and MS data, allows for a detailed and confident elucidation of the planar structure of this compound. numberanalytics.comspringernature.comuib.no

Stereochemical Assignments and Absolute Configuration Determination

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing a chiral molecule like this compound. mhmedical.com This involves establishing the relative and absolute configuration of all stereogenic centers within the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. cas.cz Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration of chiral molecules in solution. nih.govrsc.orgmdpi.com

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions. rsc.org This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. rsc.org For this compound, the experimental ECD spectrum can be compared with theoretical spectra calculated for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. nih.govmdpi.com This technique provides information about the stereochemistry based on the vibrational modes of the molecule. nih.gov Similar to ECD, comparing the experimental VCD spectrum of this compound with computationally predicted spectra for its possible stereoisomers can confirm its absolute configuration. nih.gov

The following table summarizes the application of chiroptical spectroscopy in the stereochemical analysis of this compound:

Table 1: Application of Chiroptical Spectroscopy for this compound| Technique | Principle | Information Gained |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. rsc.org | Determination of the absolute configuration of chiral centers by comparing experimental and theoretical spectra. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.gov | Provides stereochemical information based on molecular vibrations, complementing ECD data for absolute configuration assignment. nih.gov |

X-ray Crystallography Studies

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. columbia.eduthe-scientist.com This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to map the electron density and, consequently, the positions of all atoms in the molecule with high precision. nih.gov

The structural elucidation of penicillin by Dorothy Hodgkin and her team in the 1940s is a landmark achievement in the history of X-ray crystallography. columbia.eduox.ac.uknobelprize.org This pioneering work demonstrated the power of the technique to solve the structures of complex biomolecules. the-scientist.com For this compound, obtaining a high-quality crystal would allow for the direct visualization of its molecular structure, including the relative and absolute stereochemistry of all its chiral centers. The resulting crystallographic data would provide bond lengths, bond angles, and torsional angles, offering an unambiguous and detailed picture of its three-dimensional architecture. nih.gov

Advanced NMR Techniques for Stereochemical Elucidation

Modern Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful suite of experiments for determining the stereochemistry of molecules directly in solution. numberanalytics.comnumberanalytics.com These advanced techniques go beyond simple one-dimensional spectra to reveal through-space correlations and coupling constants that are sensitive to the three-dimensional arrangement of atoms. springernature.comlongdom.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), establish proton-proton connectivities through chemical bonds. numberanalytics.comlongdom.org Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly attached or long-range coupled carbons, respectively. numberanalytics.comipb.pt

For stereochemical assignment, the Nuclear Overhauser Effect (NOE) is particularly crucial. ox.ac.uk NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), detect spatial proximities between protons that are close to each other in space, regardless of whether they are connected by bonds. numberanalytics.com By analyzing the pattern of NOE cross-peaks, it is possible to deduce the relative stereochemistry of different parts of the this compound molecule.

Furthermore, the analysis of scalar coupling constants (J-couplings) between protons can provide valuable information about dihedral angles, which in turn helps to define the conformation and relative stereochemistry of the molecule. ipb.pt

The following table highlights some advanced NMR techniques and their role in determining the stereochemistry of this compound:

Table 2: Advanced NMR Techniques for Stereochemical Elucidation of this compound| NMR Technique | Abbreviation | Information Provided |

|---|---|---|

| Nuclear Overhauser Effect Spectroscopy | NOESY | Reveals through-space proximity of protons, aiding in the determination of relative stereochemistry. numberanalytics.com |

| Rotating-frame Overhauser Effect Spectroscopy | ROESY | Similar to NOESY, used for molecules of intermediate size where NOE may be weak. |

| J-coupling Constant Analysis | - | Provides information on dihedral angles, which helps to define molecular conformation and relative stereochemistry. ipb.pt |

| Correlation Spectroscopy | COSY | Establishes proton-proton bond connectivities. longdom.org |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbons. numberanalytics.com |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds. numberanalytics.com |

Biosynthetic Pathways and Enzymatic Mechanisms of Penicillenone

Polyketide Biosynthesis: General Principles in Fungi

Fungal polyketides are a structurally vast group of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). acs.org The biosynthesis is analogous in many ways to fatty acid synthesis but with far greater variability in the final products. rasmusfrandsen.dk The core of this process is the iterative type I polyketide synthase (iPKS), a single, massive protein containing multiple catalytic domains. acs.orgpnas.org

The synthesis begins with a "starter unit," typically acetyl-CoA, which is loaded onto the enzyme. This is followed by sequential additions of "extender units," most commonly malonyl-CoA, in a series of decarboxylative Claisen condensation reactions. acs.orgrasmusfrandsen.dk These reactions are catalyzed by the core domains of the PKS: the ketoacyl synthase (KS), acyl transferase (AT), and an acyl carrier protein (ACP) that shuttles the growing polyketide chain between the active sites. rasmusfrandsen.dkpnas.org

The structural diversity of polyketides arises from several factors: the choice of starter and extender units, the number of extension cycles, and, crucially, the selective reduction of β-keto groups. Fungal iPKSs are classified based on the domains they possess for these reductive steps:

Non-reducing PKSs (NR-PKSs): These enzymes lack reductive domains and produce highly reactive poly-β-keto chains that are folded and cyclized by specialized domains to form aromatic compounds. rasmusfrandsen.dkpnas.org

Partially reducing PKSs (PR-PKSs): These contain a ketoreductase (KR) domain and sometimes a dehydratase (DH) domain, resulting in products with hydroxyl groups or double bonds. rasmusfrandsen.dk

Highly reducing PKSs (HR-PKSs): These possess a full complement of reductive domains (KR, DH, and enoyl reductase [ER]), leading to saturated carbon chains similar to fatty acids.

Once the polyketide chain reaches its full length, it is released from the PKS, often accompanied by a final cyclization reaction catalyzed by a thioesterase (TE) or a specialized cyclase (CYC) domain. pnas.org The genes encoding the PKS and any subsequent tailoring enzymes (e.g., oxidases, methyltransferases) are almost invariably located together in the genome in a contiguous unit known as a biosynthetic gene cluster (BGC). rasmusfrandsen.dknih.govresearchgate.net

| PKS Domain | Function |

| Acyl Transferase (AT) | Selects and loads starter (e.g., Acetyl-CoA) and extender (e.g., Malonyl-CoA) units. |

| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain and presents it to other catalytic domains. |

| Ketoacyl Synthase (KS) | Catalyzes the Claisen condensation, extending the polyketide chain by two carbons. |

| Ketoreductase (KR) | (If present) Reduces a β-keto group to a hydroxyl group. |

| Dehydratase (DH) | (If present) Eliminates water to form a double bond. |

| Enoyl Reductase (ER) | (If present) Reduces a double bond to a saturated carbon-carbon bond. |

| Product Template (PT) | Catalyzes regiospecific first-ring aldol (B89426) cyclizations. pnas.org |

| Thioesterase (TE) / Cyclase (CYC) | Catalyzes the release of the final polyketide, often with concomitant cyclization. |

Proposed Biosynthetic Route for Penicillenone

While the complete biosynthetic pathway for this compound has not been fully elucidated, a hypothetical route can be proposed based on its structure and the established principles of fungal polyketide biosynthesis. This compound has been isolated from endophytic fungi of the Penicillium genus. researchgate.net

To confirm its polyketide origin and determine the folding pattern of the precursor chain, precursor incorporation studies would be essential. These experiments involve feeding the producing fungal strain with isotopically labeled precursors and analyzing the resulting this compound using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

| Labeled Precursor | Hypothetical Outcome and Rationale |

| [1-¹³C]acetate | Incorporation of the ¹³C label into alternating carbon atoms of the this compound backbone, confirming its polyketide nature. |

| [¹³C₂]acetate | Incorporation of intact two-carbon units. Analysis of ¹³C-¹³C coupling patterns would reveal the original connectivity of the acetate (B1210297) units, allowing for the deduction of the chain-folding pattern during cyclization. |

| [¹³C-methyl]methionine | Used to identify any methyl groups that were added to the polyketide backbone by S-adenosyl methionine (SAM)-dependent methyltransferases post-synthesis. |

The biosynthesis of this compound likely involves a core non-reducing polyketide synthase (NR-PKS) to generate an aromatic scaffold. The key enzymatic steps would proceed as follows:

Chain Assembly: An NR-PKS initiates synthesis, likely using an acetyl-CoA starter unit and multiple malonyl-CoA extender units to assemble a linear poly-β-keto chain.

Cyclization/Aromatization: The highly reactive poly-β-keto intermediate is channeled by a product template (PT) domain and a cyclase (CYC) domain within the PKS. This catalyzes a series of intramolecular aldol condensations and dehydrations to form a stable, cyclized aromatic intermediate, which is then released from the enzyme.

Tailoring Reactions: Following the release from the PKS, the aromatic intermediate would undergo several modifications by "tailoring enzymes," which are encoded by other genes within the this compound BGC. These could include:

Oxidations: Catalyzed by cytochrome P450 monooxygenases or flavin-dependent oxidases to introduce hydroxyl groups or other functionalities.

Dehydrogenations: To create specific double bonds.

Rearrangements: Enzymatic reactions to form the final, unique structure of this compound.

The production of secondary metabolites like this compound is genetically controlled by a biosynthetic gene cluster (BGC). nih.gov Fungal genomes, including those of Penicillium species, are known to contain a large number of BGCs, many of which are not expressed under standard laboratory conditions and are thus termed "silent" or "cryptic." researchgate.netencyclopedia.pub

The this compound BGC would be expected to contain:

A core NR-PKS gene responsible for synthesizing the polyketide backbone.

Genes for tailoring enzymes (e.g., P450s, dehydrogenases, reductases) that modify the initial polyketide scaffold.

A gene for a transporter protein (e.g., a Major Facilitator Superfamily [MFS] transporter) to export the final product from the cell.

A gene for a transcription factor that regulates the expression of all the genes within the cluster.

Identifying this specific BGC could be achieved through genome sequencing of a producing Penicillium strain and using bioinformatic tools to search for putative NR-PKS genes and their associated enzymatic machinery.

Identification of Key Enzymatic Steps (Hypothetical)

Regulation of this compound Production by Fungal Strains

The production of fungal secondary metabolites is tightly regulated and often triggered by specific developmental stages or environmental cues. nih.gov While specific regulatory data for this compound is not available, its production by Penicillium strains is likely influenced by the same factors that control the biosynthesis of other fungal metabolites. nih.gov

The expression of the this compound BGC is likely sensitive to a range of external stimuli. Manipulating these factors in a laboratory setting can be a powerful tool to induce or enhance the production of the compound.

| Environmental Factor | Potential Influence on this compound Biosynthesis |

| Nutrient Sources (Carbon/Nitrogen) | The type and concentration of carbon (e.g., glucose, lactose) and nitrogen (e.g., glutamate, ammonium) sources are critical. mdpi.comresearchgate.netnih.gov Specific C:N ratios can trigger the onset of secondary metabolism. While high glucose can sometimes repress production, other sugars may be more favorable. youtube.com |

| pH of Medium | The ambient pH of the growth medium has a profound effect on enzyme activity and gene expression, and is a known regulator of mycotoxin production in Penicillium. mdpi.comresearchgate.net |

| Temperature | Fungi have optimal temperature ranges for both growth and secondary metabolite production, which do not always coincide. Deviations from the optimal temperature can act as a stressor that may induce or suppress this compound synthesis. researchgate.net |

| Light | Exposure to or absence of light can regulate fungal development and the expression of certain BGCs. mdpi.comresearchgate.net |

| Chemical/Physical Stress | Oxidative stress, induced by agents like copper sulfate (B86663) (CuSO₄), has been shown to stimulate the production of other Penicillium metabolites. mdpi.comnih.gov Conversely, osmotic stress from high salt concentrations can be inhibitory. researchgate.net |

| Interspecies Interaction (Co-culture) | Growing the producing fungus alongside other microbial species can mimic natural competitive environments, often activating silent BGCs and leading to the production of novel or enhanced levels of compounds like this compound. researchgate.net |

Molecular Regulatory Networks Governing Secondary Metabolite Production

The biosynthesis of secondary metabolites in filamentous fungi, including the pathway leading to penicillins and related compounds like this compound, is governed by a sophisticated and hierarchical network of regulatory proteins. oup.comnih.gov This network integrates environmental signals to modulate the expression of biosynthetic gene clusters. ontosight.ai The regulation occurs at multiple levels, involving broad-domain global regulators that control multiple pathways and developmental processes, as well as pathway-specific transcription factors. mdpi.commdpi.com Key environmental cues influencing production include ambient pH, carbon source availability, and nitrogen levels. mdpi.comasm.org

A primary layer of regulation is managed by wide-domain transcription factors that respond to environmental conditions. mdpi.com Among the most crucial are PacC, which mediates the response to ambient pH, and CreA, which is responsible for carbon catabolite repression (CCR). nih.govnih.gov The production of penicillin is favored under alkaline conditions, and the PacC transcription factor is known to regulate the expression of the penicillin biosynthetic genes. mdpi.commdpi.com The promoter regions of these genes contain several binding sites for PacC. mdpi.comasm.org In Aspergillus nidulans, PacC binds to the intergenic region between the acvA (pcbAB) and ipnA (pcbC) genes, enhancing transcription, particularly of the ipnA gene, at alkaline pH. oup.comnih.gov

Carbon catabolite repression, mediated by the CreA protein, is another critical control mechanism. nih.gov The presence of easily metabolized sugars like glucose strongly represses the transcription of all three core penicillin biosynthesis genes (pcbAB, pcbC, and penDE). mdpi.comasm.org In Penicillium chrysogenum, CreA has been shown to be directly involved in this repression by binding to the promoter of the pcbAB gene. nih.govresearchgate.net Attenuating the expression of the creA gene in P. chrysogenum leads to increased penicillin production, especially in glucose-rich media, confirming its significant repressive role. nih.govresearchgate.net

Beyond these environmentally responsive factors, a higher-level regulatory system known as the Velvet complex plays a central role in coordinating secondary metabolism with fungal development, such as conidiation. frontiersin.orgsemanticscholar.org This complex is composed of several proteins, including VeA, VelB, and the global regulator LaeA. frontiersin.orgplos.org LaeA, a nuclear methyltransferase, is considered a master regulator of secondary metabolism, controlling the expression of numerous biosynthetic gene clusters. semanticscholar.orgmdpi.com In P. chrysogenum, LaeA and VeA act as positive regulators of penicillin biosynthesis. semanticscholar.org The Velvet complex proteins form an intricate interaction network, with the heterotrimeric VeA-VelB-LaeA complex being particularly important for linking light signals to the regulation of secondary metabolism and sexual development. plos.orgmdpi.comnih.gov

The interplay between these different regulatory layers creates a complex control system. For instance, the effect of pH regulation by PacC can sometimes override the repressive effects of carbon sources. asm.org Furthermore, pathway-specific regulators can provide another level of fine-tuning, although the global regulators appear to be dominant in controlling the penicillin pathway. oup.com The intricate nature of this network allows the fungus to precisely control the production of secondary metabolites in response to its developmental stage and environmental niche.

Table 1: Key Regulatory Proteins in Penicillium Secondary Metabolism

| Regulator | Type | Function | Target Genes/Pathways |

| CreA | Cys2His2 Zinc Finger Transcription Factor | Mediates carbon catabolite repression, repressing gene expression in the presence of preferred carbon sources like glucose. nih.govresearchgate.net | Represses pcbAB, pcbC, and penDE genes in the penicillin biosynthetic pathway. asm.orgnih.gov |

| PacC | Cys2His2 Zinc Finger Transcription Factor | Mediates response to ambient pH, activating gene expression under alkaline conditions and repressing genes under acidic conditions. mdpi.comnih.gov | Activates transcription of penicillin biosynthesis genes, notably ipnA (pcbC), at alkaline pH. oup.comasm.org |

| LaeA | Nuclear Methyltransferase (Global Regulator) | Acts as a master regulator of secondary metabolism, often by influencing chromatin structure, and links it to fungal development. semanticscholar.orgmdpi.com | Positively regulates multiple biosynthetic gene clusters, including the penicillin pathway. semanticscholar.org |

| VeA (Velvet A) | Velvet Family Protein (Global Regulator) | A core component of the Velvet complex that links light sensing to the regulation of secondary metabolism and sexual/asexual development. frontiersin.orgplos.org | Interacts with LaeA to positively regulate penicillin biosynthesis. semanticscholar.org |

| AreA | GATA-type Zinc Finger Transcription Factor | Mediates nitrogen metabolite repression, controlling the expression of genes involved in the utilization of non-preferred nitrogen sources. mdpi.com | Binds to the intergenic region of acvA-pcbC to regulate penicillin biosynthesis in response to nitrogen availability. mdpi.com |

Chemical Synthesis and Analog Design of Penicillenone

Synthetic Approaches to Penicillenone Core Structure

There are no reported or theoretically proposed synthetic approaches for the this compound core structure. The synthesis of such polyketide natural products often presents considerable challenges due to their complex stereochemistry and functional group arrangements. General strategies for polyketide synthesis frequently involve biomimetic cyclizations or iterative approaches to build the carbon chain. nih.govnih.gov

Retrosynthetic Analysis Considerations

A retrosynthetic analysis for this compound has not been published. Such an analysis would theoretically involve disconnecting the molecule at strategic bonds to identify simpler, readily available starting materials. youtube.com For polyketides like this compound, this often involves "unraveling" the poly-β-carbonyl chain from its cyclized form. nih.govresearchgate.net

Key Synthetic Transformations and Methodologies

Without a reported synthesis, there are no key synthetic transformations or methodologies specifically documented for constructing this compound. The field of natural product synthesis employs a vast arsenal (B13267) of reactions, including various coupling reactions, aldol (B89426) additions, and stereocontrolled reductions, that would likely be essential for such an endeavor. oup.com

Synthesis of this compound Analogues and Derivatives

The scientific literature contains no reports on the synthesis of this compound analogues or derivatives. The creation of such compounds is fundamental to exploring the molecule's therapeutic potential.

Structure-Activity Relationship (SAR) Driven Design

No structure-activity relationship (SAR) studies for this compound have been published. SAR studies involve synthesizing and testing a series of related molecules to determine which parts of the structure are crucial for its biological activity. rsc.org This process is essential for optimizing a lead compound into a potential drug candidate.

Targeted Structural Modifications for Mechanistic Probes

There is no information on the design or synthesis of this compound derivatives as mechanistic probes. These specialized molecules are designed to help elucidate the biological mechanism of action of a parent compound. sci-hub.se

Stereoselective Synthesis Strategies

No stereoselective synthesis strategies for this compound have been developed. As the absolute stereochemistry of this compound has been defined, any future total synthesis would need to employ advanced stereoselective methods to control the precise three-dimensional arrangement of its atoms, which is critical for its biological function. calis.edu.cn

Investigation of Biological Activities and Molecular Targets of Penicillenone

Cellular Mechanism of Action Studies

The cellular effects of penicillenone have been investigated, particularly concerning its impact on cell cycle progression and the induction of apoptosis. These studies provide insights into how the compound exerts its biological effects at a cellular level.

Investigations into Cell Cycle Modulation (e.g., effects on leukemia cells)

Research has shown that this compound exhibits cytotoxic activity against various cancer cell lines. mdpi.com Specifically, its effect on leukemia cells has been a point of interest. Studies on P388 leukemia cells have demonstrated that this compound has a significant inhibitory effect. mdpi.commdpi-res.com While the precise mechanisms of cell cycle arrest are an area of ongoing research, some studies on similar compounds suggest that interference with the cell cycle is a key aspect of their anticancer properties. For instance, secalonic acid D, another fungal metabolite, has been shown to cause cell cycle arrest in the G1 phase in leukemia cell lines. mdpi.com This suggests that a potential mechanism for this compound could involve similar disruptions to the cell cycle, a critical process for the proliferation of cancer cells. The ability of certain compounds to halt the cell cycle is a crucial aspect of their therapeutic potential. uef.fi

Studies on Apoptosis Induction Mechanisms (e.g., ROS-mediated mitochondrial pathway)

A significant area of investigation into the mechanism of action of compounds like this compound is their ability to induce apoptosis, or programmed cell death. A common pathway for apoptosis induction involves the generation of reactive oxygen species (ROS) and the subsequent engagement of the mitochondrial pathway. researchgate.net

The accumulation of ROS can lead to cellular stress, including endoplasmic reticulum (ER) stress and mitochondrial dysfunction. nih.gov This disruption of the cellular redox balance is a key trigger for apoptosis. In the context of the mitochondrial pathway, ROS can cause changes in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. researchgate.netnih.gov For example, studies on other fungal secondary metabolites have shown that they can induce apoptosis by generating intracellular ROS, which in turn alters the mitochondrial transmembrane potential and activates the mitochondrial-mediated apoptotic pathway. researchgate.net This process often involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2, leading to the release of cytochrome c and the activation of caspases, such as caspase-9 and caspase-3. researchgate.netnih.gov Although direct studies on this compound's role in the ROS-mediated mitochondrial pathway are not extensively detailed in the provided results, the mechanisms observed for similar compounds provide a strong hypothetical framework for its action. researchgate.net

Table 1: Effects of Fungal Metabolites on Cancer Cell Lines

| Compound | Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| This compound | P388 (leukemia) | Cytotoxicity | 1.38 µM | mdpi.com |

| Leptosphaerone C | A549 (lung carcinoma) | Cytotoxicity | 1.45 µM | mdpi.com |

| Secalonic acid D | HL60 (promyelocytic leukemia) | Cytotoxicity, Apoptosis, G1 Cell Cycle Arrest | 0.38 µM | mdpi.com |

| Secalonic acid D | K562 (leukemia) | Cytotoxicity, Apoptosis, G1 Cell Cycle Arrest | 0.43 µM | mdpi.com |

Identification of Molecular Targets

Identifying the specific molecular targets of this compound is crucial for a complete understanding of its biological activity. This involves studying its interactions with proteins, its potential to inhibit enzymes, and its binding to cellular receptors.

Protein Interaction Studies (Hypothetical)

While specific protein interaction studies for this compound are not detailed in the provided search results, the mechanisms of action of many bioactive compounds involve direct binding to and modulation of protein function. Based on the apoptotic mechanisms discussed, it is plausible that this compound interacts with key regulatory proteins in the apoptotic pathway. These could include members of the Bcl-2 family of proteins, which are central to the regulation of the mitochondrial apoptotic pathway. Hypothetically, this compound could either directly bind to these proteins or influence their expression levels, thereby shifting the balance towards apoptosis. Further research, such as co-immunoprecipitation followed by mass spectrometry, would be necessary to identify specific protein binding partners of this compound.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic compounds. americanpeptidesociety.orglibretexts.org Assays to determine the inhibitory effect of a compound on specific enzymes are a standard part of drug discovery and development. researchgate.netxenotech.com Techniques such as spectrophotometry, fluorescence assays, and isothermal titration calorimetry (ITC) are employed to study enzyme kinetics and inhibition. americanpeptidesociety.org These assays can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency, often expressed as an IC50 or Ki value. libretexts.orgxenotech.com

For this compound, while specific enzyme inhibition data is not available in the search results, its cytotoxic effects suggest that it may inhibit enzymes crucial for cancer cell survival and proliferation. Potential targets could include kinases involved in cell cycle regulation or enzymes in metabolic pathways that are upregulated in cancer cells. For example, DNA polymerases are important targets for some antitumor agents. Future research utilizing enzyme inhibition assays would be essential to identify if this compound acts through such a mechanism.

Receptor Binding Studies (Hypothetical)

Similar to protein interaction studies, specific receptor binding studies for this compound have not been detailed. However, it is conceivable that this compound could exert its effects by binding to cell surface or intracellular receptors. For instance, some compounds trigger apoptosis by interacting with death receptors on the cell surface, initiating an extrinsic apoptotic pathway. nih.gov Hypothetically, this compound could bind to such receptors, or alternatively, it might interact with nuclear receptors to modulate gene expression related to cell survival and proliferation. Radioligand binding assays or surface plasmon resonance (SPR) could be employed to investigate the potential of this compound to bind to specific cellular receptors.

In Silico Approaches to Molecular Target Prediction (e.g., Molecular Docking)

The exploration of a natural product's therapeutic potential is significantly accelerated by identifying its molecular targets. In silico methods, particularly molecular docking, provide a powerful, cost-effective, and rapid approach to predict these interactions before engaging in extensive laboratory experiments. researchgate.net While specific molecular docking studies focused exclusively on penicillanone are not extensively documented in current scientific literature, the methodology remains a critical tool for hypothesis generation regarding its biological function.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as penicillanone) when bound to a second molecule (a receptor, typically a protein). biotech-asia.org The process involves computationally placing the ligand into the binding site of a target protein and evaluating the interaction energy. A more negative binding energy score (often measured in kcal/mol) suggests a more favorable and stable interaction. nih.gov This analysis can identify potential protein targets from large databases and reveal the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, providing insights into the mechanism of action. mdpi.com

For a compound like penicillanone, a typical in silico workflow would involve:

Target Selection: Identifying potential protein targets based on the biological activities of structurally similar compounds (i.e., other benzophenones).

Protein and Ligand Preparation: Obtaining the 3D structures of the target proteins (from databases like the Protein Data Bank) and penicillanone. This step involves preparing the structures by adding hydrogen atoms and assigning appropriate charges. asiapharmaceutics.info

Docking Simulation: Using software like AutoDock or ICM to systematically search for the best binding poses of penicillanone within the active site of each target protein. nih.govnih.gov

Scoring and Analysis: Ranking the potential targets based on their calculated binding affinities. The poses with the lowest energy are analyzed to understand the specific molecular interactions stabilizing the complex.

Although experimental data for penicillanone is pending, a hypothetical docking study would generate results that could guide future research. The table below illustrates the type of data such a study would produce.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

| Potential Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues (Hypothetical) | Potential Biological Implication |

| Fungal Tubulin | -8.5 | Tyr225, Pro245, Met259 | Antifungal activity via microtubule disruption |

| Protein Kinase C | -7.9 | Lys368, Asp481, Phe502 | Modulation of cell signaling pathways |

| DNA Topoisomerase I | -7.2 | Arg364, Asn722, Tyr723 | Cytotoxic or antimicrobial activity |

| SREBP-1 | -9.1 | Ser330, Leu359, Tyr361 | Anti-hyperlipidemic effects |

This table is for illustrative purposes only to demonstrate the output of a molecular docking analysis. The targets and values are hypothetical and not based on published experimental results for penicillanone.

Comparative Mechanistic Studies with Related Natural Products

Direct mechanistic studies on penicillanone are limited in the available literature. However, understanding its potential biological role can be inferred by examining the mechanisms of other structurally related natural products, particularly other fungal benzophenones. rsc.org This comparative approach is valuable for forming hypotheses about penicillanone's own bioactivity.

Benzophenones isolated from fungi exhibit a wide range of biological activities, though detailed mechanistic studies for many are still lacking. rsc.org One of the more studied groups of related compounds are the benzophenone (B1666685) fungicides. For example, metrafenone, a synthetic benzophenone fungicide, acts by disrupting the normal development of powdery mildews. Microscopic studies have shown that it induces significant morphological changes at multiple stages of the fungal life cycle, including spore germination, the formation of appressoria (specialized infection structures), and the morphology of surface hyphae. researchgate.net This suggests a novel mechanism of action that is distinct from other major fungicide classes and points toward interference with fungal morphogenesis and cytoskeletal organization. researchgate.net

Other natural benzophenone derivatives have been found to interact with different cellular pathways. For instance, certain prenylated benzophenones have demonstrated the ability to up-regulate osteoblast-specific genes through the Smad signaling pathway, indicating a potential role in bone health. rsc.org Another benzophenone was found to exert an anti-hyperlipidemic effect by downregulating the SREBP-1 pathway, which is a key regulator of lipid metabolism. rsc.org

These examples highlight the diverse mechanistic possibilities for the benzophenone scaffold. While penicillanone was found to be largely inactive in some initial cytotoxicity screenings, its structural similarity to these other bioactive benzophenones suggests it may have more subtle or specific activities, such as antifungal or enzyme-inhibiting properties, that have yet to be explored. researchgate.net The table below summarizes the established mechanisms of some related compounds, providing a comparative basis for future investigation into penicillanone.

Table 2: Summary of Mechanisms for Structurally Related Benzophenone Compounds

| Compound/Class | Source/Type | Mechanism of Action | Reference(s) |

| Metrafenone | Synthetic Fungicide | Affects fungal morphogenesis, including spore germination and appressorial formation. | researchgate.net |

| Unspecified Benzophenone | Natural Product | Mediates anti-hyperlipidemic effect via downregulation of the SREBP-1 pathway. | rsc.org |

| Unspecified Benzophenone | Natural Product | Possesses anabolic potential through up-regulation of osteoblast-specific genes via the BMP/Smad signaling pathway. | rsc.org |

| Asperphenins | Fungal Metabolites | Exhibit antitumor activity by arresting the G2/M cell cycle phase through inhibition of microtubule polymerization. | rsc.org |

Ecological and Biotechnological Significance of Penicillenone

Role in Fungal-Host Plant Interactions and Ecological Niches

Penicillenone has been identified as a secondary metabolite produced by the endophytic fungus Penicillium sp. JP-1. researchgate.net This fungus was isolated from the inner bark of the mangrove plant Aegiceras corniculatum, indicating a close, symbiotic relationship. researchgate.netsmith.edunih.gov Endophytic fungi reside within the tissues of living plants, often forming mutualistic relationships where both organisms derive benefits. nih.govmdpi.com

In this symbiotic context, the production of bioactive secondary metabolites like this compound is believed to be a key element of the host's defense mechanism. encyclopedia.pubmaxapress.com These compounds can help the host plant withstand various biotic and abiotic stresses, such as competition from other microorganisms, predation by herbivores, and challenging environmental conditions. smith.edunih.govencyclopedia.pub The ecological niche of an endophytic fungus is intricately linked to its ability to contribute to the survival and health of its host. The production of a diverse array of chemical compounds is a primary way these fungi secure their place within the plant's ecosystem. nih.govmaxapress.com

The table below lists this compound and other polyketides that were isolated alongside it from the endophytic fungus Penicillium sp. JP-1, found in the mangrove plant Aegiceras corniculatum. researchgate.net

| Compound Name | Chemical Class | Producing Organism | Host Plant |

| This compound | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

| Leptosphaerone C | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

| Arugosin I | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

| 9-demethyl FR-901235 | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

| Bacillosporin A | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

| Bacillosporin C | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

| Sequoiamonascin D | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

| Sequoiatone A | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

| Sequoiatone B | Polyketide | Penicillium sp. JP-1 | Aegiceras corniculatum |

Potential for Biotechnological Production and Optimization

The unique bioactivity of compounds derived from endophytes, such as this compound, makes them attractive candidates for biotechnological applications. nih.gov Fermentation is the primary method for cultivating fungi to produce valuable secondary metabolites on a larger scale. maxapress.com While specific, scaled-up production protocols for this compound are not widely published, the general principles of fungal fermentation and metabolic engineering provide a clear framework for its potential optimization. maxapress.comtemple.edu

The yield of a target secondary metabolite from a fungal culture is highly dependent on the specific conditions of the fermentation process. Optimizing these parameters is crucial for maximizing production. Key strategies involve modifying the culture medium and physical conditions to create an ideal environment for the fungus to synthesize the desired compound.

Studies on other secondary metabolites from Penicillium species, such as pigments and organic acids, illustrate the types of optimization that would be relevant for this compound production. For example, research on producing a red pigment from a Penicillium sp. identified optimal carbon and nitrogen sources, pH, and temperature for maximizing yield. ajol.inforesearchgate.net Similarly, a patent for producing penicillic acid details specific fermentation times and conditions. google.com These examples serve as a model for the potential optimization of this compound production.

The following tables summarize optimized fermentation parameters from studies on other Penicillium secondary metabolites, which could guide future work on this compound.

Table 1: Optimized Culture Conditions for Red Pigment Production by Penicillium sp. researchgate.net This table is based on data for a different secondary metabolite and serves as an example of potential optimization parameters for this compound.

| Parameter | Optimal Condition | Pigment Yield (Units) |

| Carbon Source | Soluble Starch (2%) | 670 |

| Nitrogen Source | Peptone | 880 |

| pH | 9.0 | 900 |

| Temperature | 30°C | 950 |

| Agitation | 200 rpm | 920 |

| Inoculum Age | 4 days | 850 |

Table 2: Fermentation Process for Penicillic Acid Production by Penicillium sp. T2-8 google.com This table is based on data for a different secondary metabolite and serves as an example of potential optimization parameters for this compound.

| Parameter | Condition |

| Seed Culture Duration | 2-4 days |

| Seed Culture Temperature | 27-30°C |

| Seed Culture Agitation | 150-200 rpm |

| Production Fermentation Duration | 12-14 days |

| Production Fermentation Temperature | 27-30°C |

| Production Fermentation Agitation | 150-200 rpm |

Beyond optimizing fermentation conditions, the producing fungus itself can be modified to enhance the yield of a target compound. This involves two main approaches: classical strain improvement and modern metabolic engineering.

Classical strain improvement typically uses random mutagenesis, exposing the fungal spores to UV light or chemical mutagens, followed by screening for high-yielding mutants. This method has been historically successful for dramatically increasing the production of industrial compounds.

Metabolic engineering, a more targeted approach, involves the direct manipulation of the fungus's genetic material. maxapress.com This can include:

Overexpression of biosynthetic genes: Identifying the specific genes responsible for producing this compound and inserting extra copies or more powerful promoters to increase their expression.

Knocking out competing pathways: Deleting genes that code for enzymes in other metabolic pathways that draw from the same pool of precursors needed for this compound synthesis. This redirects the cell's resources toward producing the target compound.

Genetic modification of regulatory elements: Altering global regulators within the fungus to "turn on" or enhance the expression of the entire biosynthetic gene cluster for this compound.

While these techniques have not yet been specifically documented for this compound in the available literature, they represent a powerful and logical next step for harnessing its full biotechnological potential. maxapress.com

Future Directions in Penicillenone Research

Exploration of Untapped Biosynthetic Potential for Novel Analogues

Fungi, including the Penicillium species that produce penicillenone, harbor a vast and often silent biosynthetic potential. nih.govfrontiersin.org Many biosynthetic gene clusters (BGCs) for secondary metabolites remain unexpressed under standard laboratory conditions. frontiersin.org Future research will focus on activating these "silent" or "cryptic" BGCs in this compound-producing strains to generate novel analogues.

Strategies to unlock this untapped potential include:

Genome Mining: Advances in genome sequencing and bioinformatic tools like antiSMASH allow for the identification of putative polyketide synthase (PKS) gene clusters within fungal genomes. nih.govresearchgate.net These clusters can be targeted for expression to uncover new molecules.

Genetic Manipulation: Targeted genetic manipulation of the this compound BGC or its regulatory elements is a key future direction. This includes the overexpression of pathway-specific positive regulators or the deletion of negative regulators to enhance or alter metabolite production. frontiersin.orgnih.gov Techniques like CRISPR-Cas9 are becoming instrumental for efficient and precise genome editing in fungi. uni-marburg.de

Heterologous Expression: The entire this compound BGC can be transferred and expressed in a well-characterized host organism, such as Aspergillus nidulans. nih.govuni-marburg.de This approach can overcome native regulatory hurdles and facilitate the production and characterization of novel analogues.

Combinatorial Biosynthesis: Genetic engineering of PKS modules offers a powerful strategy to create "unnatural" natural products. conicet.gov.ar By adding, deleting, or swapping the catalytic domains (e.g., ketosynthase, acyltransferase, ketoreductase) within the this compound PKS assembly line, researchers can rationally design and biosynthesize a library of new this compound derivatives with altered functionalities. conicet.gov.arfrontiersin.org

These approaches are expected to yield a diverse array of this compound analogues, expanding the chemical space for biological screening.

Development of Advanced Synthetic Methodologies for Complex Structures

While biosynthesis offers access to novel analogues, chemical synthesis provides the means to create structurally complex molecules that may be inaccessible through biological routes. Future research in this area will focus on developing more efficient and stereoselective synthetic strategies for this compound and its derivatives.

Key areas of development include:

Biomimetic Synthesis: This approach seeks to mimic the proposed biosynthetic pathways in the laboratory. nih.govengineering.org.cn By emulating nature's cyclization and rearrangement cascades, chemists can devise elegant and efficient routes to complex polyketide cores. engineering.org.cnnih.gov For instance, strategies mimicking oxidative coupling or electrocyclizations could be applied to construct the core scaffold of this compound-like molecules. engineering.org.cn

Iterative Synthesis: Inspired by the modular nature of PKS enzymes, iterative synthetic methods are being developed to construct polyketide chains in a controlled, repetitive manner. frontiersin.org This allows for the systematic variation of stereocenters and functional groups along the carbon backbone, providing access to a wide range of designed analogues.

Advanced Catalysis: The use of transition-metal catalysis and other modern synthetic methods is crucial for forging key bonds within complex structures. uni-muenchen.de These techniques can enable challenging transformations with high precision and efficiency, facilitating the total synthesis of intricate this compound derivatives.

The development of these methodologies is essential not only for producing novel compounds for structure-activity relationship (SAR) studies but also for confirming the structures of newly discovered natural products.

Integration of Computational and Experimental Approaches for Structure-Based Chemical Entity Design

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and will be pivotal in the future of this compound research. This integrated approach allows for the rational design of new chemical entities with improved properties.

Future directions will involve:

Molecular Docking and Simulation: Once a molecular target is identified and its 3D structure is known (either through experimental methods like X-ray crystallography or predicted via homology modeling), in silico docking studies can be performed. nih.govsemanticscholar.org These simulations predict how this compound and its designed analogues bind to the target, providing insights into the key interactions that determine affinity and specificity. nih.govrasayanjournal.co.in

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. preprints.orgnih.gov By analyzing a set of this compound analogues with known activities, QSAR models can be built to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. journaljpri.comoncodesign-services.com

Computational Platforms for PKS Design: Specialized computational tools, such as ClusterCAD, are being developed to facilitate the design of chimeric PKSs. lbl.govfrontiersin.org These platforms use sequence- and structure-based algorithms to help researchers select and combine PKS modules from different biosynthetic pathways to generate novel polyketides, a strategy directly applicable to creating new this compound variants. lbl.gov

This iterative cycle of computational design, chemical or biological synthesis, and experimental testing will accelerate the discovery of this compound-based compounds with optimized therapeutic potential.

Role in Advancing Fundamental Understanding of Polyketide Natural Products

The study of this compound and its biosynthesis contributes significantly to the broader field of natural products, particularly polyketides. Polyketides are a structurally diverse class of secondary metabolites synthesized by PKS enzymes and exhibit a wide range of biological activities. frontiersin.orgrsc.org

Research on this compound will continue to advance fundamental knowledge by:

Elucidating Novel Enzymatic Mechanisms: The characterization of the this compound BGC can reveal new or unusual enzymatic reactions involved in polyketide modification, such as unique cyclization, tailoring, or chain-branching events. nih.govuni-marburg.de

Exploring Chemical Diversity: As a product of an endophytic fungus, this compound is part of the vast chemical diversity generated by these symbiotic organisms. iomcworld.comnih.gov Studying metabolites from unique ecological niches, like marine-derived or plant-associated fungi, continually expands our understanding of the structural possibilities within the polyketide family. researchgate.netfrontiersin.org

Understanding PKS Programming: Investigating how the domains within the this compound PKS are organized and how they function together provides valuable data on the "rules" that govern polyketide assembly. frontiersin.orgrsc.org This knowledge is crucial for successfully engineering hybrid PKS enzymes to produce predictable and novel chemical structures.

Ultimately, each new polyketide pathway that is elucidated, including that of this compound, adds a new chapter to our understanding of how nature builds complex and bioactive molecules, paving the way for future discoveries in drug development and synthetic biology.

Q & A

Q. How to ensure ethical reproducibility in this compound trials involving human-derived samples?

- Methodological Answer : Obtain IRB approval and document informed consent protocols. Anonymize data and adhere to GDPR/FAIR data principles. Publish negative results to reduce publication bias .

Tables

Q. Table 1: Key Analytical Techniques for this compound Characterization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.